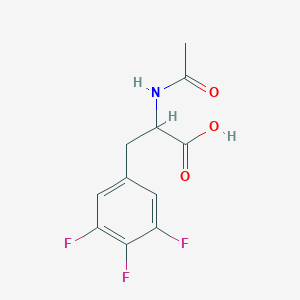

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid

Description

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid is a fluorinated phenylalanine derivative characterized by a propanoic acid backbone substituted with an acetamido group at position 2 and a 3,4,5-trifluorophenyl moiety at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, due to the strong electron-withdrawing effects of fluorine atoms .

Properties

IUPAC Name |

2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBCGFLRYSZAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692972 | |

| Record name | N-Acetyl-3,4,5-trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-06-0 | |

| Record name | N-Acetyl-3,4,5-trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Chloroacetone Intermediate (Reported by ChemBK)

One reported synthetic route begins with chloroacetone reacting with a trifluorophenyl derivative to introduce the aromatic ring, followed by subsequent steps to install the acetamido group and carboxylic acid functionality. This method is complex and involves multiple reaction steps, including:

- Formation of a key intermediate by nucleophilic substitution.

- Protection/deprotection steps to control functional group reactivity.

- Final acetylation to yield the acetamido moiety.

This approach is noted for its complexity and requirement for careful control of reaction conditions to maintain stereochemistry.

Acetylation and Amidation of D-Serine Derivatives (Inspired by Lacosamide Synthesis Patents)

Though primarily described for related compounds such as Lacosamide, the preparation of this compound can be analogously approached through:

- Step 1: Protection and methyl esterification of D-serine or a suitable amino acid precursor to stabilize the molecule.

- Step 2: Acetylation of the amino group using acetyl chloride or acetic anhydride at low temperatures (0 to -10°C) with a base such as triethylamine to form N-acetyl-D-serine methyl ester.

- Step 3: Coupling of the N-acetyl-D-serine methyl ester with an amine derivative (e.g., benzylamine analogs) to form the corresponding amide.

- Step 4: Hydrolysis of the methyl ester to regenerate the carboxylic acid.

- Step 5: Introduction of the trifluorophenyl group either prior or post amidation, depending on the synthetic design.

This method benefits from high yields (up to 82%) and good chiral purity (over 96% enantiomeric excess) when optimized.

Comparative Table of Preparation Methods

Research Findings and Process Optimization

Stereochemical Control: Maintaining the (R)-configuration is critical. Use of chiral starting materials such as D-serine derivatives and mild reaction conditions minimizes racemization.

Reagent Selection: Acetyl chloride is preferred for acetylation due to its reactivity and ease of handling at low temperatures. Triethylamine acts as a base to neutralize HCl formed during acetylation.

Purification: Crystallization from solvents like methyl tert-butyl ether is effective for isolating pure product with minimal impurities.

Environmental and Safety Considerations: Avoidance of hazardous reagents like methyl iodide (used in some methylation steps of related compounds) is recommended to improve safety and reduce costs.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid exhibit anticancer properties. For instance, a study demonstrated that fluorinated amino acids can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The trifluorophenyl group enhances the lipophilicity and bioavailability of the compound, making it a potential candidate for drug development .

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to amino acid metabolism, which could be beneficial in metabolic disorders .

2. Protein Engineering

Due to its structural similarities to natural amino acids, this compound can be utilized in protein engineering to create novel proteins with enhanced properties. Its incorporation into peptides can lead to increased stability and altered binding affinities .

Materials Science

1. Synthesis of Functional Polymers

The compound serves as a building block for synthesizing functional polymers with unique properties. Its ability to participate in various chemical reactions allows for the development of materials with tailored functionalities for applications in coatings and adhesives .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A recent publication highlighted the efficacy of fluorinated amino acids in cancer therapy. The study involved administering varying doses of this compound to tumor-bearing mice. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on macrophage cell lines demonstrated that the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Biological Activity

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid (CAS Number: 324028-06-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various biological systems and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 261.20 g/mol

- Purity : Typically above 95% for research applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The following sections detail these activities based on available studies.

Anti-inflammatory and Analgesic Effects

Studies have shown that compounds with similar structures to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays demonstrated that this compound could reduce prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. For example, in vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. A notable study reported an IC value of approximately 15 µM against human breast cancer cells (MCF-7), indicating a moderate level of activity .

Case Studies

-

In Vitro Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : MCF-7 and HCT-116 cell lines were treated with varying concentrations of the compound.

- Results : The compound exhibited significant cytotoxicity with IC values of 15 µM for MCF-7 and 12 µM for HCT-116 cells.

- : The results suggest that this compound has potential as an anticancer agent .

-

Anti-inflammatory Activity Assessment :

- Objective : To assess the anti-inflammatory properties in a murine model.

- Methodology : Mice were administered the compound prior to inducing inflammation via carrageenan injection.

- Results : A significant reduction in paw edema was observed compared to the control group.

- : This supports the hypothesis that the compound may serve as an effective anti-inflammatory treatment .

The proposed mechanism of action for the biological activities of this compound involves:

- Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death .

Data Table: Summary of Biological Activities

Q & A

How can enantioselective synthesis of 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid be optimized?

Level: Advanced

Methodological Answer:

Asymmetric hydrogenation is a key strategy for enantioselective synthesis. For electron-deficient aryl groups (e.g., 3,4,5-trifluorophenyl), reaction conditions such as catalyst choice, solvent, and pressure must be optimized. Evidence from analogous difluorophenyl derivatives suggests that electron-withdrawing substituents require tailored catalysts (e.g., chiral Ru or Rh complexes) to achieve high enantiomeric excess (e.e.). For example, in a study on difluorophenyl derivatives, quantitative reduction with 97% e.e. was achieved under hydrogen pressure of 50 bar and using a Ru-BINAP catalyst . Adjusting reaction time and temperature (e.g., 25–60°C) may further enhance selectivity.

What analytical techniques are critical for confirming stereochemical purity?

Level: Basic

Methodological Answer:

Chiral HPLC and NMR spectroscopy are primary tools. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while -NMR and -NMR coupled with chiral shift reagents (e.g., Eu(hfc)) provide stereochemical confirmation. Mass spectrometry (HRMS) verifies molecular integrity. For example, in related compounds, -NMR chemical shifts differ significantly between (S)- and (R)-enantiomers due to fluorine's sensitivity to electronic environments .

How do electron-withdrawing substituents impact reaction outcomes in asymmetric synthesis?

Level: Advanced

Methodological Answer:

Electron-withdrawing groups (e.g., -F, -CF) reduce electron density at the aromatic ring, altering substrate-catalyst interactions. In a study comparing trimethylphenyl (electron-rich) and difluorophenyl derivatives, the latter required higher hydrogen pressure (50 bar vs. 10 bar) and longer reaction times to achieve comparable e.e. values (97% vs. 99%) . Computational modeling (DFT) can predict steric and electronic effects of 3,4,5-trifluorophenyl groups on transition states, guiding catalyst design.

How should researchers design biological assays to evaluate this compound’s interaction with enzymes?

Level: Advanced

Methodological Answer:

Solubility Optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. For aqueous assays, use phosphate buffers (pH 7.4) with sonication to enhance dissolution .

Enzyme Kinetics: Use fluorescence-based assays (e.g., tryptophan quenching) or SPR to measure binding affinity. For acetylated amino acid derivatives, monitor hydrolysis by esterases or proteases via LC-MS .

Control Experiments: Include structurally similar analogs (e.g., 3,4-difluorophenyl or non-fluorinated derivatives) to isolate the role of fluorine substituents .

What protocols ensure stability during long-term storage?

Level: Basic

Methodological Answer:

- Storage Conditions: Lyophilize the compound and store at -80°C in amber vials under argon to prevent hydrolysis and photodegradation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

- Stability Monitoring: Use periodic HPLC analysis (e.g., every 3 months) to detect degradation products. For fluorinated compounds, -NMR can identify defluorination or ring-opening byproducts .

How can researchers address discrepancies in reported biological activity data?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles.

Reproducibility Checks: Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and assay formats (e.g., in vitro vs. ex vivo).

Impurity Analysis: Use LC-MS to quantify trace impurities (e.g., deacetylated byproducts) that may skew bioactivity. Cross-reference with pharmacopeial standards for purity thresholds .

Meta-Analysis: Compare data with structurally related compounds (e.g., 3,4-difluorophenyl derivatives) to identify substituent-specific trends .

What strategies differentiate this compound from common synthetic impurities?

Level: Basic

Methodological Answer:

Chromatographic Separation: Employ reverse-phase HPLC (C18 column, 0.1% TFA in HO/ACN gradient) to resolve impurities like deacetylated or hydrolyzed products.

Spectroscopic Fingerprinting: -NMR provides distinct signals for trifluorophenyl groups, while IR spectroscopy identifies acetamido C=O stretches (~1650 cm) .

Reference Standards: Use certified impurity standards (e.g., USP Tryptophan Related Compound B) for calibration .

How can computational modeling predict this compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases). The 3,4,5-trifluorophenyl group’s hydrophobicity and steric bulk can be parameterized to assess van der Waals interactions.

MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Fluorine’s electronegativity may stabilize interactions via halogen bonding .

What comparative studies highlight the uniqueness of the 3,4,5-trifluorophenyl moiety?

Level: Advanced

Methodological Answer:

Synthetic Comparisons: Contrast reactivity with 3,4-difluorophenyl or trimethylphenyl analogs in Pd-catalyzed cross-couplings. Fluorine’s electronegativity slows oxidative addition but enhances regioselectivity .

Biological Comparisons: Test cytotoxicity in MTT assays against non-fluorinated analogs. The trifluorophenyl group’s metabolic stability may reduce off-target effects .

What scaling challenges arise during gram-scale synthesis, and how are they mitigated?

Level: Advanced

Methodological Answer:

Catalyst Loading: Reduce catalyst cost by switching from Ru-BINAP to cheaper Ni or Co catalysts at higher pressures (70–100 bar).

Purification: Use flash chromatography with ethyl acetate/hexane gradients to separate diastereomers. For persistent impurities, recrystallize from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.